Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate
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Overview
Description
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C11H9F3O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a trifluoromethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid.
Reduction: 3-[2-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
Uniqueness
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This ortho substitution can influence the compound’s reactivity and interactions compared to its meta or para-substituted analogs. The trifluoromethyl group also imparts distinct electronic and steric effects, making this compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3 |
InChI Key |
FKNSNJMXPAZNKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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